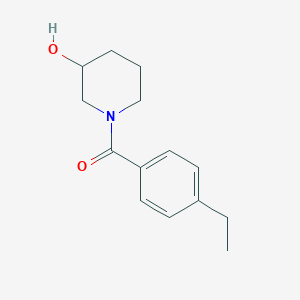

1-(4-Ethylbenzoyl)piperidin-3-ol

Description

Significance of Substituted Piperidines as Chemical Scaffolds

Substituted piperidines are fundamental scaffolds in the design and synthesis of new chemical entities. The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a common feature in many natural products and synthetic pharmaceuticals. ajchem-a.comthieme-connect.com Its conformational flexibility and the ability to introduce substituents at various positions allow for the fine-tuning of physicochemical properties and biological activity. thieme-connect.com The introduction of chiral centers can further influence a molecule's druggability. thieme-connect.com The versatility of the piperidine scaffold makes it a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. ajchem-a.com

The synthesis of highly substituted piperidines is an active area of research, with numerous methods developed to control stereochemistry and regiochemistry. ajchem-a.comacs.org These methods often aim to construct complex molecular architectures from simpler starting materials. The development of efficient synthetic routes to novel piperidine derivatives is crucial for drug discovery programs. organic-chemistry.org

Overview of Benzoylpiperidine Fragment Relevance in Chemical Synthesis

The benzoylpiperidine fragment, specifically the phenyl(piperidin-4-yl)methanone (B1296144) structure, is a key building block in the synthesis of numerous bioactive compounds. nih.govresearchgate.net Its presence is noted in various therapeutic agents, including those targeting the central nervous system. nih.gov The synthesis of the benzoylpiperidine moiety is generally straightforward and cost-effective, often involving the acylation of a piperidine ring with a benzoyl derivative. nih.govorgsyn.org

The metabolic stability of the benzoylpiperidine fragment and its role as a potential bioisostere for other chemical groups, such as the piperazine (B1678402) ring, further enhance its utility in drug design. nih.govresearchgate.net The amenability of the piperidine nitrogen and the benzoyl ring to further functionalization allows for the creation of diverse chemical libraries for screening and optimization. nih.gov

Contextualization of 1-(4-Ethylbenzoyl)piperidin-3-ol within Heterocyclic Chemistry Research

This compound belongs to the class of N-acylpiperidines. Its structure is characterized by a piperidine ring N-acylated with a 4-ethylbenzoyl group and bearing a hydroxyl group at the 3-position. This specific arrangement of functional groups places it within a class of compounds with potential for further chemical modification and exploration of its biological properties.

The synthesis of such a molecule would typically involve the reaction of 3-hydroxypiperidine (B146073) with 4-ethylbenzoyl chloride or a similar activated carboxylic acid derivative. The presence of the hydroxyl group and the ethyl-substituted benzoyl moiety offers sites for further synthetic transformations, making it a potentially useful intermediate in the synthesis of more complex molecules. While specific research detailing the synthesis and properties of this compound is not extensively documented in publicly available literature, its structural components are well-represented in a variety of researched compounds.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | (1-(4-ethylbenzoyl)piperidin-3-yl)ol |

| SMILES | CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |

Table 2: Related Compounds and their Significance

| Compound Name | Key Features | Research Context |

| 1-Benzylpiperidin-3-ol | A structurally related piperidine derivative. bldpharm.com | Used as a building block in the synthesis of more complex molecules. bldpharm.com |

| 4-Benzoylpiperidine | A core fragment in many CNS-active compounds. nih.govchemicalbook.com | Extensively studied for its role in ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov |

| 3-(4-Ethylbenzyl)piperidin-3-ol | An analogue with a benzyl (B1604629) instead of a benzoyl group. nih.gov | Listed as a chemical compound with potential for further research. nih.gov |

| Ethyl 3-piperidin-4-ylpropanoate | A piperidine derivative with a different substitution pattern. chemicalbook.com | Used as an intermediate in chemical synthesis. chemicalbook.com |

Properties

IUPAC Name |

(4-ethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-11-5-7-12(8-6-11)14(17)15-9-3-4-13(16)10-15/h5-8,13,16H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIGWRFZHRXNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 1 4 Ethylbenzoyl Piperidin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Piperidin-3-ol Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For 1-(4-Ethylbenzoyl)piperidin-3-ol, the primary strategic disconnections are centered on the amide bond and the piperidine (B6355638) ring itself.

The most logical primary disconnection is at the amide bond (C-N bond), which simplifies the molecule into two key synthons: piperidin-3-ol and a 4-ethylbenzoyl derivative. ox.ac.uk This approach is advantageous because the formation of amide bonds is a well-established and reliable transformation in organic chemistry. fishersci.co.uk This leads to the following key precursors:

Piperidin-3-ol: A cyclic amino alcohol that forms the core of the target molecule.

4-Ethylbenzoic acid or its activated derivative (e.g., 4-ethylbenzoyl chloride): The acylating agent required to introduce the N-benzoyl moiety.

Further retrosynthetic analysis of the piperidin-3-ol core would involve breaking the ring structure down into simpler acyclic precursors. princeton.edu A common strategy involves a disconnection of the C-N and C-C bonds, potentially leading back to a 1,5-dicarbonyl compound or a related amino diol, which can then be cyclized to form the piperidine ring. youtube.com

Classical and Contemporary Synthetic Routes to this compound

The forward synthesis, or the actual construction of the molecule, relies on the strategic disconnections identified during retrosynthesis. The primary steps involve forming the piperidine ring (if not starting with it directly) and then acylating the nitrogen atom.

Amide Bond Formation Strategies for the N-Benzoyl Moiety

The crucial step in synthesizing this compound is the formation of the amide bond between the piperidin-3-ol nitrogen and the 4-ethylbenzoyl group. This can be achieved through several reliable methods. escholarship.orgorganic-chemistry.org

A highly efficient and common method for amide bond formation is the reaction of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction. fishersci.co.uk In this case, piperidin-3-ol is treated with 4-ethylbenzoyl chloride.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. fishersci.co.ukrsc.org Common bases include tertiary amines like triethylamine (B128534) (Et3N) or pyridine. rsc.orgyoutube.com The base can also act as a nucleophilic catalyst in some cases. youtube.com

Reaction Conditions for Acyl Chloride Coupling

| Component | Role | Example Reagents |

|---|---|---|

| Amine | Nucleophile | Piperidin-3-ol |

| Acylating Agent | Electrophile | 4-Ethylbenzoyl chloride |

| Base | Acid Scavenger | Triethylamine, Pyridine |

This method is often preferred due to the high reactivity of acyl chlorides, which typically leads to high yields and relatively short reaction times. rsc.org

Alternatively, the amide bond can be formed directly from 4-ethylbenzoic acid and piperidin-3-ol using a coupling agent. highfine.com This approach avoids the need to prepare the often moisture-sensitive acyl chloride separately. These coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A variety of modern coupling reagents are available, each with its own advantages. organic-chemistry.org

Common Condensing Agents for Amide Synthesis

| Coupling Agent Class | Example Reagents | Byproducts |

|---|---|---|

| Carbodiimides | DCC, DIC, EDCI | Ureas (can be difficult to remove) |

| Phosphonium Salts | BOP, PyBOP | Phosphine oxides |

| Uranium Salts | HATU, HBTU | Tetramethylurea |

One of the most widely used carbodiimides is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization if chiral centers are present. fishersci.co.uk The use of n-propanephosphonic acid anhydride (B1165640) (T3P) is another effective method that often results in high yields and easy purification. organic-chemistry.org

Stereoselective Approaches to the Piperidin-3-ol Ring System

The synthesis of specific stereoisomers of this compound requires stereocontrol during the formation of the piperidin-3-ol ring. The piperidine ring is a prevalent motif in many pharmaceuticals, making its stereoselective synthesis a significant area of research. nih.govnih.govnih.gov

To achieve enantiomerically enriched piperidines, chemists often employ either chiral auxiliaries or asymmetric catalysis. nih.govresearchgate.net

A chiral auxiliary is a chiral compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate, establishing a specific stereochemistry that can be carried through to the final piperidine product. wikipedia.org Carbohydrate-derived auxiliaries, such as those from arabinopyranosylamine, have also been successfully used to control the stereoselective synthesis of piperidine alkaloids. researchgate.net

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of a chiral product. This is often a more atom-economical approach. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been used to create enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors. nih.govsnnu.edu.cnorganic-chemistry.org Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have also emerged as powerful tools. For example, an amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov

These advanced strategies provide access to specific enantiomers of the piperidin-3-ol precursor, which can then be acylated as described previously to yield the enantiomerically pure target compound. The choice of method depends on factors such as scalability, cost, and the desired stereochemical outcome. google.com

Ring-Closing Methodologies for Piperidine Formation

These methods involve the construction of the piperidine ring from an acyclic precursor. The key step is an intramolecular cyclization that forms either a C-N or a C-C bond to complete the heterocyclic system. nih.gov

Intramolecular condensation reactions are a fundamental strategy for forming heterocyclic rings. In the context of synthesizing the piperidine core of this compound, a suitable linear precursor containing a nitrogen nucleophile and an electrophilic carbon center can be designed to undergo cyclization. For example, an amino group can attack an aldehyde, ketone, or a carbon bearing a leaving group in a 6-exo-trig or 6-exo-tet cyclization, consistent with Baldwin's rules for ring closure. nih.gov The cyclization strategy has been widely used in drug discovery to create novel piperidine derivatives. nih.gov

Radical cyclization offers a powerful method for C-C bond formation under mild conditions. To form a piperidine ring, a radical can be generated on a carbon atom of an acyclic precursor, which then adds to a suitably positioned double or triple bond in an intramolecular fashion. nih.gov For instance, a 1,6-hydrogen atom transfer can initiate a radical cyclization cascade to form the piperidine ring. nih.gov Recent advances have combined biocatalytic C-H oxidation with radical cross-coupling to streamline the synthesis of complex piperidines. news-medical.net

Palladium catalysis is exceptionally versatile for forming C-N and C-C bonds, making it a cornerstone of modern synthetic chemistry for constructing heterocycles. acs.orgnih.gov Several palladium-catalyzed intramolecular reactions can be employed to form the piperidine ring.

Intramolecular Allylic Amination: A common approach involves the palladium-catalyzed cyclization of an acyclic precursor containing both an amine and an allylic electrophile (such as an allylic acetate (B1210297) or carbonate). acs.orgnih.gov

Wacker-Type Oxidative Cyclization: This method can be used to cyclize unsaturated amines. A palladium(II) catalyst activates an alkene toward nucleophilic attack by the tethered amine, leading to the piperidine ring. organic-chemistry.org

C-N Bond Metathesis: A novel strategy involves the palladium-catalyzed ring-closing reaction between an aminodiene and an aminal. This C-N bond metathesis proceeds under mild conditions and allows for the efficient construction of a wide variety of N-heterocycles, including piperidines. dicp.ac.cn

Table 3: Overview of Palladium-Catalyzed Ring-Closing Reactions

| Reaction Type | Description |

| Intramolecular Allylic Amination | Pd(0) catalyst forms a π-allyl complex, which is then attacked by an intramolecular amine nucleophile. acs.orgnih.gov |

| Wacker-Type Cyclization | Pd(II) catalyst activates a terminal alkene for intramolecular attack by a nitrogen nucleophile. organic-chemistry.org |

| C-N Bond Metathesis | Pd(0) catalyst facilitates a ring-closing reaction between an aminodiene and an aminal to form the piperidine ring. dicp.ac.cn |

Functional Group Interconversions on the Piperidine Ring

The chemical reactivity of the this compound molecule allows for a variety of transformations on its piperidine ring, enabling the synthesis of diverse analogues.

Hydroxyl Group Introduction and Manipulation

The hydroxyl group at the C-3 position of the piperidine ring is a key functional handle for introducing molecular diversity. The introduction of this group can be achieved through various synthetic strategies. One notable method involves the biocatalytic carbon-hydrogen oxidation of N-acylpiperidines, where enzymes can precisely add hydroxyl groups to specific sites on the piperidine molecule. medhealthreview.com This approach offers high selectivity for the 3D structure of piperidines. medhealthreview.com Additionally, electrochemical oxidation of N-protected tetrahydropyridines in aqueous media presents another route to introduce hydroxyl groups, with the potential for stereoselective synthesis. researchgate.net

Once the hydroxyl group is in place, it can be further manipulated. For instance, it can undergo oxidation to the corresponding ketone, 3-oxo-1-(4-ethylbenzoyl)piperidine. Conversely, the reduction of a precursor ketone, 1-(4-ethylbenzoyl)piperidin-3-one, would yield the desired alcohol. The hydroxyl group's presence is crucial as it can significantly influence the molecule's conformation and properties. hyphadiscovery.com It is possible to retain the hydroxyl group during other reactions, for example by using triethylamine as an additive instead of hydrochloric acid in certain catalytic processes. nih.gov

Transformations at the Piperidine Nitrogen

The nitrogen atom within the piperidine ring of this compound is part of an amide linkage. The formation of this amide bond is a critical step in the synthesis of the title compound and related structures. This transformation is typically achieved by coupling a piperidin-3-ol precursor with 4-ethylbenzoic acid or an activated derivative thereof.

Modern synthetic methods have increasingly focused on catalytic approaches for amide bond formation to enhance efficiency and reduce waste. rsc.orgrsc.org Various metal and non-metal catalysts have been developed to facilitate this transformation directly from carboxylic acids and amines, with water as the only byproduct. mdpi.comencyclopedia.pub

Table 1: Selected Catalytic Systems for Amide Bond Formation

| Catalyst Type | Examples | Key Features |

| Boron-based | Boric acid, Boronic acids, B(OCH₂CF₃)₃ | Often require removal of water; can be effective under mild conditions. rsc.orgacs.org |

| Zirconium-based | ZrCl₄, Cp₂ZrCl₂ | Can catalyze secondary and tertiary amide formation at elevated temperatures. rsc.orgacs.org |

| Titanium-based | Ti(OⁱPr)₄ | Used for direct amidation under anhydrous conditions. rsc.orgacs.org |

| Iron-based | Polyoxometalate-based iron catalysts | Enables efficient amidation without additional bases or ligands. rsc.org |

These catalytic systems offer significant advantages over traditional stoichiometric coupling reagents by improving atom economy and reducing the generation of chemical waste. rsc.orgresearchgate.net

Side Chain Functionalization

The 4-ethylbenzoyl moiety of the molecule presents opportunities for further functionalization. The ethyl group on the benzene (B151609) ring can be a site for various chemical modifications. For instance, benzylic oxidation could convert the ethyl group to a 1-hydroxyethyl or an acetyl group, providing new derivatives with altered properties.

Furthermore, the aromatic ring itself is amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the ethyl and benzoyl groups, halogenation, nitration, or Friedel-Crafts reactions could be employed to introduce additional substituents onto the benzene ring. Rhodium-catalyzed C-H functionalization has also been shown to be effective for substituting piperidine rings at various positions. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes for pharmaceuticals and other fine chemicals. nih.govresearchgate.net The synthesis of this compound can be made more environmentally benign by considering these principles.

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wjpps.comjocpr.com In the synthesis of this compound, the key amide-forming step is a prime target for improving atom economy.

Traditional methods often use stoichiometric activating agents, which generate significant amounts of waste. researchgate.net In contrast, direct catalytic amidation, where the carboxylic acid and amine react directly to form the amide and water, is highly atom-economical. rsc.orgresearchgate.net The development of catalysts that are effective at low loadings is crucial for minimizing waste. encyclopedia.pub The ACS Green Chemistry Institute Pharmaceutical Roundtable has specifically identified amide bond formation as a key area for improvement to avoid poor atom economy reagents. researchgate.netresearchgate.net

Solvent Selection and Alternative Reaction Media

The choice of solvent plays a critical role in the environmental impact of a synthetic process. youtube.com Many common solvents used in amide bond formation, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), are associated with health and environmental concerns. rsc.orgresearchgate.net Consequently, there is a strong drive to replace these with greener alternatives. bohrium.com

Water is a highly desirable green solvent for chemical reactions. nsf.gov Recent research has demonstrated the feasibility of conducting amide bond formations in aqueous media. researchgate.netnsf.gov Other green solvents that have been explored for amide synthesis include biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as neoteric solvents such as ionic liquids and deep eutectic solvents (DESs). rsc.orgresearchgate.netbohrium.comresearchgate.net The use of such solvents can significantly reduce the environmental footprint of the synthesis of this compound and related compounds. ajgreenchem.comajchem-a.com

Table 2: Examples of Green Solvents for Amide Synthesis

| Solvent/Solvent System | Type | Rationale for Use |

| Water | Aqueous | Environmentally benign, non-toxic, and non-flammable. nsf.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | A viable replacement for hazardous solvents like DMF and DCM. bohrium.comnsf.gov |

| Deep Eutectic Solvents (DESs) | Neoteric | Can be biodegradable, have low toxicity, and are prepared from readily available components. researchgate.net |

| p-Cymene | Biomass-derived | A green reaction medium for ester and amide syntheses. bohrium.com |

By integrating these functionalization strategies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more efficient, versatile, and environmentally responsible manner.

Catalytic vs. Stoichiometric Reagents

The acylation of piperidin-3-ol to form this compound traditionally involves the use of stoichiometric amounts of an acylating agent, such as 4-ethylbenzoyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. This method, while effective, generates significant stoichiometric waste, a key concern in modern chemical manufacturing.

In contrast, catalytic methods represent a more sustainable and atom-economical approach. The development of catalytic acylation reactions is a cornerstone of green chemistry, aiming to minimize waste by using a small amount of a substance to facilitate the reaction without being consumed. humanjournals.com For the N-acylation of piperidines, various catalysts have been explored for related transformations. For instance, the use of catalysts can enable the use of less reactive acylating agents than acyl chlorides, such as esters or carboxylic acids, which produce less hazardous byproducts.

While direct comparisons for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of catalytic versus stoichiometric reagents can be illustrated with analogous reactions. The following table summarizes the conceptual differences:

| Reagent Type | Description | Advantages | Disadvantages |

| Stoichiometric | Reagents are consumed in the reaction in a 1:1 molar ratio with the substrate. A common example is the Schotten-Baumann reaction using 4-ethylbenzoyl chloride and a base like triethylamine or sodium hydroxide. orgsyn.org | - High reactivity and often high yields.- Well-established and predictable. | - Generates at least one equivalent of waste per equivalent of product.- Acyl chlorides can be hazardous and moisture-sensitive. |

| Catalytic | A substance that increases the rate of reaction without being consumed. For N-acylation, this could involve Lewis acids, enzymes, or other organocatalysts. ajchem-a.com | - High atom economy and reduced waste.- Can enable the use of greener solvents and milder conditions.- Catalyst can often be recycled and reused. rsc.org | - May require higher temperatures or longer reaction times.- Catalyst development and optimization can be challenging.- Catalyst deactivation can be an issue. |

This table presents a conceptual comparison based on general principles of N-acylation reactions.

Energy Efficiency Considerations (Ambient Temperature/Pressure)

A significant driver in modern chemical synthesis is the reduction of energy consumption, which has both environmental and economic benefits. Many traditional acylation reactions require heating to proceed at a reasonable rate. However, there is a growing emphasis on developing methods that operate efficiently at ambient temperature and pressure.

The choice of solvent and catalyst plays a crucial role in the energy profile of the synthesis of this compound. For instance, the use of highly reactive stoichiometric reagents like 4-ethylbenzoyl chloride may allow the reaction to proceed at room temperature. However, the energy cost of producing the acyl chloride itself must be considered in a full lifecycle analysis.

| Reaction Condition | Implication for Energy Efficiency | Example (Analogous Reactions) |

| Ambient Temperature | Reduces or eliminates the need for external heating, lowering energy consumption and costs. | N-acetylation of amines using catalytic zinc acetate in acetic acid under microwave irradiation has been reported as a green approach. humanjournals.com |

| Ambient Pressure | Avoids the need for specialized high-pressure reactors, simplifying equipment and reducing energy requirements for pressurization. | Many standard laboratory acylation reactions are conducted at atmospheric pressure. |

| Solvent Choice | Using water or other benign solvents at ambient temperature can significantly reduce the energy needed for solvent heating and recovery. | An efficient method for the acylation of amines and phenols has been reported in the presence of hydrotalcite in water. humanjournals.com |

This table illustrates energy efficiency considerations based on analogous N-acylation reactions.

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign route to complex molecules. Enzymes operate under mild conditions of temperature and pH, and their high stereoselectivity can be advantageous in producing specific isomers of chiral molecules like this compound.

For the synthesis of N-aroyl piperidines, lipases are a class of enzymes that have shown promise. Lipases can catalyze the acylation of amines in non-aqueous media. A potential biocatalytic route to this compound could involve the lipase-catalyzed reaction between piperidin-3-ol and an activated form of 4-ethylbenzoic acid, such as an ester.

A study on the biocatalytic synthesis of piperidine derivatives using an immobilized lipase (B570770), Candida antarctica lipase B (CALB), demonstrated the potential of this approach. The immobilized enzyme was used in a multicomponent reaction to produce clinically valuable piperidines in very good yields and could be reused for multiple cycles. rsc.org Another approach combines biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks, showcasing the power of integrating enzymatic steps in synthetic routes. chemrxiv.org

| Biocatalytic Method | Description | Potential Advantages for this compound Synthesis |

| Lipase-catalyzed N-acylation | A lipase enzyme is used to catalyze the formation of the amide bond between piperidin-3-ol and a 4-ethylbenzoyl donor. | - High selectivity, potentially avoiding the need for protecting groups on the hydroxyl function.- Mild reaction conditions (ambient temperature, neutral pH).- Environmentally friendly, using a biodegradable catalyst. |

| Combined C-H oxidation and cross-coupling | An enzymatic step could be used to introduce a functional group onto the piperidine ring, followed by a chemical coupling step. chemrxiv.org | - Allows for the modular and enantioselective construction of complex piperidine derivatives. |

This table outlines potential biocatalytic strategies for the synthesis of the target compound based on related research.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, is rapidly becoming a key technology for the synthesis of active pharmaceutical ingredients. This approach offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up.

For the synthesis of this compound, a flow process would typically involve pumping solutions of piperidin-3-ol and 4-ethylbenzoyl chloride through a heated or cooled tube or a packed-bed reactor. The product stream would then be collected continuously.

Recent studies have demonstrated the successful application of flow chemistry to the synthesis of various piperidine derivatives. For example, a continuous flow protocol has been developed for the highly diastereoselective synthesis of α-chiral piperidines, achieving high yields in minutes. nih.govorganic-chemistry.org Flow chemistry has also been employed for the synthesis of other N-substituted piperidines, highlighting the versatility of this technology. mdpi.comresearchgate.net

| Flow Chemistry Parameter | Impact on Synthesis of this compound |

| Residence Time | The time the reactants spend in the reactor can be precisely controlled to maximize conversion and minimize byproduct formation. |

| Temperature Control | Microreactors have a high surface-area-to-volume ratio, allowing for rapid and precise temperature control, which can improve selectivity and safety. |

| Mixing | Efficient mixing in flow reactors ensures that reactants are brought together quickly and uniformly, leading to faster and more consistent reactions. |

| Scale-up | Scaling up a flow process is typically achieved by running the system for a longer period or by using multiple reactors in parallel, which is often simpler and safer than scaling up a batch reaction. |

This table summarizes the key advantages of applying flow chemistry to the synthesis of the target compound.

Advanced Structural Elucidation and Conformational Analysis of 1 4 Ethylbenzoyl Piperidin 3 Ol

Spectroscopic Characterization Techniques

The definitive structure and conformational preferences of 1-(4-Ethylbenzoyl)piperidin-3-ol would be established through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment can be achieved. For this compound, this would involve a suite of one-dimensional and two-dimensional NMR experiments.

¹H NMR Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum would reveal the number of distinct proton environments and their connectivity.

Aromatic Protons: The 4-ethylbenzoyl moiety would display two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the benzene (B151609) ring adjacent to the carbonyl group would be deshielded and appear at a higher chemical shift compared to the other two protons.

Ethyl Group Protons: An ethyl group would be identified by a quartet (CH₂) and a triplet (CH₃) in the upfield region of the spectrum.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature and restricted rotation around the amide C-N bond. The proton attached to the carbon bearing the hydroxyl group (H-3) would likely appear as a multiplet. The protons on carbons adjacent to the nitrogen atom (H-2 and H-6) would be deshielded due to the inductive effect of the nitrogen and the carbonyl group.

Hydroxyl Proton: The hydroxyl (-OH) proton would appear as a broad or sharp singlet, the chemical shift of which is dependent on solvent and concentration.

Analysis of the coupling constants (J-values) would provide information on the dihedral angles between adjacent protons, aiding in the conformational analysis of the piperidine ring.

¹³C NMR Spectral Interpretation

A ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Carbonyl Carbon: The benzoyl carbonyl carbon would be the most deshielded carbon, appearing significantly downfield (typically δ 165-175 ppm).

Aromatic Carbons: The carbons of the p-substituted benzene ring would show distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to the ethyl group and the carbon attached to the carbonyl group would have characteristic chemical shifts.

Piperidine Ring Carbons: The carbons of the piperidine ring would appear in the upfield region. The carbon bearing the hydroxyl group (C-3) would be deshielded compared to other methylene (B1212753) carbons in the ring. The carbons adjacent to the nitrogen (C-2 and C-6) would also be shifted downfield.

Ethyl Group Carbons: The two carbons of the ethyl group would be observed in the most upfield region of the spectrum.

Hypothetical ¹³C NMR Data Table

| Atom Name | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C (quaternary, C-CO) | ~135 |

| Aromatic CH | ~128-130 |

| Aromatic C (quaternary, C-Et) | ~148 |

| Piperidine C-OH (C-3) | ~65-70 |

| Piperidine CH₂ (N-CH₂) (C-2, C-6) | ~40-50 |

| Piperidine CH₂ (C-4, C-5) | ~20-30 |

| Ethyl CH₂ | ~28 |

| Ethyl CH₃ | ~15 |

Note: These are predicted values and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system. nih.gov It would be used to trace the connectivity of protons within the piperidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nih.gov It would be essential for assigning each proton signal to its corresponding carbon atom in the piperidine, ethyl, and aromatic moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov Key correlations would be expected between the aromatic protons and the carbonyl carbon, as well as between the piperidine protons (H-2, H-6) and the carbonyl carbon, confirming the connection of the benzoyl group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. This would be particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring, for instance, by observing the spatial relationship between the proton at C-3 and other protons on the ring.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netthermofisher.com

For this compound, the following characteristic absorption bands would be expected:

Hypothetical FT-IR Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, H-bonded | 3500-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (ethyl, piperidine) | Stretching | 3000-2850 |

| Amide Carbonyl (C=O) | Stretching | 1650-1630 (strong) |

| Aromatic C=C | Stretching | ~1600, ~1480 |

| Alcohol C-O | Stretching | 1260-1000 |

| Amide C-N | Stretching | 1400-1200 |

The presence of a strong absorption band around 1630-1650 cm⁻¹ would confirm the benzoyl amide group. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the hydroxyl group's O-H stretch. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be visible.

Based on the comprehensive search for scientific data, there is no specific published research available in the public domain detailing the advanced structural elucidation and conformational analysis of This compound . While extensive research exists on related piperidine derivatives, the specific experimental data for FT-Raman spectroscopy, mass spectrometry, and single-crystal X-ray diffraction for this particular compound are not documented in the available scientific literature.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the following topics for this compound as requested:

X-ray Diffraction Studies for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Intermolecular Interactions and Hydrogen Bonding Networks

To generate the requested content, primary experimental research determining these properties would be required. Without access to such studies, any attempt to create the article would be speculative and would not meet the standard of scientific accuracy.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. nih.gov By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of significant intermolecular contact. The d_norm map uses a red-blue-white color scale, where red spots indicate close contacts (often hydrogen bonds), white represents contacts around the van der Waals separation, and blue indicates a lack of close contacts. scispace.com

For this compound, the Hirshfeld surface would reveal key interactions. Strong, attractive interactions, such as the hydrogen bond formed by the hydroxyl group (-OH), would appear as distinct red regions on the d_norm surface. Weaker interactions, like C-H···O or C-H···π interactions involving the aromatic ring, would also be identifiable.

| Interaction Type | Description | Expected Percentage Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms; typically the most abundant. | ~45 - 55% |

| O···H / H···O | Represents hydrogen bonding involving the hydroxyl and carbonyl groups. Characterized by sharp spikes in the fingerprint plot. | ~25 - 35% |

| C···H / H···C | Weaker interactions involving the piperidine and ethylbenzoyl moieties. | ~10 - 15% |

| C···C | Represents π-π stacking interactions between aromatic rings. | ~1 - 5% |

| Other | Minor contributions from other contacts (e.g., O···C, O···O). | <5% |

Energy Frameworks Analysis for Crystal Packing Stability

To further quantify the stability of the crystal lattice, energy framework analysis is employed. This method calculates the pairwise interaction energies between molecules in the crystal and visualizes them as a network of cylinders. nih.gov The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear graphical representation of the forces holding the crystal together. nih.gov

| Interaction Energy Component | Typical Energy Range (kJ/mol) | Primary Contributing Moieties in this compound |

|---|---|---|

| Electrostatic | -50 to -150 | O-H···O hydrogen bonds, carbonyl group polarity |

| Dispersion | -40 to -120 | Aromatic ring stacking (benzoyl group), aliphatic chain interactions (ethyl and piperidine groups) |

| Repulsion | >0 | Steric hindrance between adjacent molecules |

| Total Energy | -100 to -250 | Sum of all attractive and repulsive forces, indicating overall lattice stability |

Conformational Analysis and Stereochemical Considerations

The biological activity and physical properties of cyclic molecules like this compound are intrinsically linked to their three-dimensional shape or conformation. Understanding the preferred spatial arrangement of the piperidine ring and its substituents is therefore critical.

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. nih.govias.ac.in In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For most substituted piperidines, the chair conformation that places the largest substituents in the more spacious equatorial positions is energetically favored to avoid destabilizing 1,3-diaxial interactions. mdpi.comnih.gov While boat conformations are possible, they are generally higher in energy and act as transition states in the ring-inversion process, unless specific structural constraints are present. ias.ac.in

In this compound, two key substituents dictate the ring's conformational preference: the large 4-ethylbenzoyl group attached to the nitrogen and the hydroxyl group at the C-3 position.

The 4-Ethylbenzoyl Group: This bulky substituent at the N-1 position has a strong preference for the equatorial position to minimize steric hindrance with the axial hydrogens at C-2 and C-6.

The 3-Hydroxyl Group: The hydroxyl group at C-3 also preferentially occupies an equatorial position to avoid 1,3-diaxial strain with the axial hydrogen at C-5.

Therefore, the most stable conformation of this compound is predicted to be the chair form where both the 4-ethylbenzoyl group and the 3-hydroxyl group are in equatorial orientations.

The piperidine ring is not static; it undergoes a dynamic equilibrium between two chair conformations through a process known as ring flipping or ring inversion. For this compound, this equilibrium would lie heavily in favor of the di-equatorial conformer. The energy difference (ΔG°) between the two chair forms can be estimated from the A-values of the substituents, which quantify their conformational preference. The large size of the benzoyl group ensures that the conformer with this group in an axial position would be significantly higher in energy, making its population at equilibrium negligible. Techniques such as variable-temperature NMR spectroscopy could be used to study this dynamic process, but it is expected that only the signals for the single, most stable conformer would be observed under standard conditions.

Computational Chemistry and Molecular Modeling

Computational chemistry provides indispensable tools for corroborating experimental findings and exploring molecular properties that are difficult to measure directly. nih.gov Methods like Density Functional Theory (DFT) are routinely used to predict the geometry, stability, and electronic characteristics of molecules with high accuracy. nih.govnih.gov

For this compound, a DFT study, for instance using the B3LYP functional with a 6-311G++(d,p) basis set, could be performed. scispace.com Such a study would begin by optimizing the molecular geometry to find the lowest energy conformation, which would be expected to confirm the di-equatorial chair structure. From this optimized structure, a wealth of information can be derived:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. For the target compound, it would show electronegative potential (red/yellow) around the carbonyl and hydroxyl oxygen atoms, highlighting these areas as sites for electrophilic attack or hydrogen bonding. The aromatic ring and aliphatic portions would show electropositive (blue) or neutral (green) potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

| Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Optimized Geometry | Lowest energy 3D structure, bond lengths, and angles. | Confirms the preferred chair conformation and substituent orientations. |

| HOMO-LUMO Energy Gap | Electronic stability and chemical reactivity. | Predicts the molecule's susceptibility to electronic excitation and reaction. |

| Molecular Electrostatic Potential (MEP) | Maps the electronic charge distribution. | Identifies reactive sites for hydrogen bonding and intermolecular interactions. |

| Vibrational Frequencies | Predicted infrared (IR) spectrum. | Aids in the assignment of experimental IR spectral bands. |

| NBO Analysis | Quantifies intramolecular charge transfer and delocalization. | Explains the electronic stabilization of the molecular structure. |

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms in space. By calculating the electron density, DFT can determine various properties, including bond lengths, bond angles, and dihedral angles. For flexible molecules like this compound, which contains a piperidine ring, DFT calculations can identify the most stable conformers, such as the chair, boat, or twist-boat forms of the piperidine ring, and the orientation of the 4-ethylbenzoyl group relative to the piperidine ring.

While specific DFT calculations for this compound are not available in the reviewed literature, studies on similar N-acyl-piperidin-4-ones reveal the presence of multiple isomeric forms (E and Z isomers) due to the restricted rotation around the N-C(O) amide bond. researchgate.net For this compound, similar conformational isomers would be expected. The piperidine ring itself is known to adopt different conformations, with the equatorial conformation of substituents often being more stable in the gas phase and non-polar solvents, while the axial conformer can be favored in polar solvents. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: These are representative values based on general knowledge of similar structures and are not from direct computation on the target molecule.)

| Parameter | Predicted Value |

| C=O Bond Length (Benzoyl) | ~1.23 Å |

| N-C(O) Bond Length | ~1.36 Å |

| C-N-C(O) Bond Angle | ~118° |

| O-H Bond Length (Hydroxyl) | ~0.96 Å |

| Piperidine Ring Conformation | Predominantly Chair |

| Hydroxyl Group Orientation | Equatorial or Axial |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. google.com A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethylbenzoyl group and the oxygen atom of the hydroxyl group, which have lone pairs of electrons. The LUMO is likely to be distributed over the benzoyl group, particularly the carbonyl carbon and the aromatic ring, which can accept electron density. The HOMO-LUMO gap would indicate the molecule's susceptibility to electronic excitation and its reactivity in chemical reactions. In a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap was indicative of charge transfer interactions within the molecule and high chemical reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) (Note: These are representative values based on general knowledge of similar structures and are not from direct computation on the target molecule.)

| Property | Predicted Value/Description |

| HOMO Energy | Relatively High (Electron-rich aromatic system) |

| LUMO Energy | Relatively Low (Electron-deficient carbonyl system) |

| HOMO-LUMO Gap (ΔE) | Moderate to Small |

| HOMO Localization | 4-Ethylphenyl ring and hydroxyl oxygen |

| LUMO Localization | Benzoyl carbonyl group and aromatic ring |

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions indicate positive electrostatic potential and are associated with electrophilic reactivity (electron-poor areas). Green and yellow regions represent intermediate potentials.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the carbonyl oxygen of the benzoyl group and the oxygen of the hydroxyl group, as these are the most electronegative atoms with lone pairs of electrons. These sites would be susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton and the protons on the carbon atoms adjacent to the nitrogen and carbonyl group. These sites would be prone to nucleophilic attack. The MEP surface provides a valuable prediction of how the molecule will interact with other charged or polar species. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of chemical bonding and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which are the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. These interactions play a crucial role in determining molecular stability and conformation.

In this compound, significant hyperconjugative interactions would be expected. For instance, the lone pairs on the oxygen atoms and the nitrogen atom can donate electron density into the antibonding orbitals of adjacent C-C, C-H, and C-N bonds. A key interaction would be the delocalization of a nitrogen lone pair into the antibonding π* orbital of the carbonyl group (n -> π*), which contributes to the partial double bond character of the N-C(O) amide bond and influences the rotational barrier around this bond. Analysis of N,N′-diphenyl-6-piperidin-1-yl- researchgate.net-triazine-2,4-diamine has shown that the stability of the molecule arises from such hyperconjugative interactions and charge delocalization.

Table 3: Predicted NBO Analysis Results for this compound (Illustrative) (Note: These are representative interactions and stabilization energies based on general knowledge of similar structures and are not from direct computation on the target molecule.)

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) |

| LP (N) | π* (C=O) | High |

| LP (O) of OH | σ* (C-H) adjacent | Moderate |

| σ (C-H) of ethyl | π* (Aromatic ring) | Low to Moderate |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). These predictions can be invaluable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra. The accuracy of these predictions has significantly improved with the development of advanced functionals and basis sets, often showing good agreement with experimental data.

For this compound, DFT calculations could predict the ¹H NMR spectrum, showing distinct signals for the aromatic protons, the ethyl group protons, the piperidine ring protons, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum could be predicted, with characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, the piperidine carbons, and the ethyl group carbons. Predicted vibrational frequencies could help in assigning the peaks in an experimental IR or Raman spectrum to specific vibrational modes, such as the C=O stretch of the benzoyl group, the O-H stretch of the hydroxyl group, and various C-H and C-N stretching and bending modes.

Table 4: Predicted NMR Chemical Shifts for this compound (Illustrative) (Note: These are representative chemical shift ranges based on general knowledge of similar structures and are not from direct computation on the target molecule.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoyl C=O | - | ~170 |

| Aromatic CH | 7.2 - 7.8 | 125 - 135 |

| Piperidine CH adjacent to N | 3.0 - 4.5 | 40 - 55 |

| Piperidine CHOH | 3.5 - 4.0 | 60 - 70 |

| Ethyl CH₂ | ~2.7 | ~28 |

| Ethyl CH₃ | ~1.2 | ~15 |

Structure-Reactivity Relationship Studies of this compound and Derivatives

The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. The structure-activity relationship (SAR) of benzoylpiperidine derivatives has been explored for various biological targets. The chemical features of this compound—namely the 4-ethylbenzoyl group and the 3-hydroxypiperidine (B146073) moiety—are expected to govern its reactivity and potential biological activity.

The benzoyl group plays a crucial role in molecular interactions. The carbonyl oxygen acts as a hydrogen bond acceptor, which can be critical for binding to biological targets like enzymes or receptors. The aromatic ring can engage in π-π stacking or hydrophobic interactions. The 4-ethyl substituent on the benzoyl ring adds a hydrophobic character to that part of the molecule, which can influence its binding to hydrophobic pockets in proteins.

The piperidin-3-ol moiety also contributes significantly to the molecule's properties. The nitrogen atom is basic and can be protonated at physiological pH, potentially forming ionic interactions. The 3-hydroxyl group introduces a site for both hydrogen bond donation (from the -OH proton) and acceptance (at the oxygen lone pairs). The position of this hydroxyl group can influence the stereochemistry of the molecule and its interactions with chiral environments.

Derivatization of this compound could be explored to modulate its properties. For example, modification of the ethyl group could alter lipophilicity and steric bulk. Changes to the substituent on the benzoyl ring could tune the electronic properties of the aromatic system. Altering the hydroxyl group, for instance, by esterification or etherification, would change its hydrogen bonding capacity and polarity. Such modifications are key strategies in drug discovery to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

Chemical Reactivity and Transformation Mechanisms of 1 4 Ethylbenzoyl Piperidin 3 Ol

Reaction Mechanisms Involving the Piperidin-3-ol Moiety

The piperidin-3-ol fragment is central to the molecule's reactivity, containing a nucleophilic hydroxyl group and a sterically hindered, non-basic nitrogen atom integrated into an amide bond.

The secondary alcohol at the C-3 position of the piperidine (B6355638) ring is a primary site for nucleophilic reactions. The lone pairs of electrons on the oxygen atom allow it to attack various electrophilic species. The reactivity of this hydroxyl group is fundamental to many derivatization strategies. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form a more potent nucleophile, the corresponding alkoxide. This alkoxide can then participate in substitution reactions, such as the Williamson ether synthesis, or in addition reactions with carbonyl compounds. The stereochemistry at the C-3 position can influence the approach of reagents and the stereochemical outcome of these reactions.

The nitrogen atom within the piperidine ring of 1-(4-ethylbenzoyl)piperidin-3-ol is part of an amide functional group. Due to resonance delocalization of the nitrogen's lone pair of electrons into the adjacent benzoyl carbonyl group, this nitrogen is significantly less nucleophilic and basic than the nitrogen in a typical secondary amine like piperidine itself. ambeed.com Consequently, direct N-alkylation or further N-acylation at this position is generally unfavorable under standard conditions. nih.govresearchgate.net

Most synthetic routes that modify the piperidine nitrogen do so on the piperidin-3-ol precursor before the introduction of the 4-ethylbenzoyl group. nih.gov However, under forcing conditions or through indirect methods, such as reduction of the amide to an amine, the reactivity of the nitrogen can be restored for subsequent functionalization.

The 4-ethylbenzoyl ring is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of such substitutions is governed by the directing effects of the two substituents already present: the ethyl group and the acyl group (the carbonyl attached to the piperidine).

Ethyl Group (-CH₂CH₃): This is an alkyl group, which is electron-donating through induction and hyperconjugation. It is classified as an activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com

Acyl Group (-C(O)R): This group is strongly electron-withdrawing due to the electronegativity of the oxygen and resonance effects. It is a deactivating group and a meta-director. libretexts.org

In this compound, these two groups are para to each other. Their directing effects are therefore synergistic. The activating ethyl group directs incoming electrophiles to its ortho positions (C-3 and C-5), while the deactivating acyl group directs to its meta positions (also C-3 and C-5). Thus, electrophilic substitution is strongly favored at the positions ortho to the ethyl group.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts reactions. libretexts.org

Derivatization Strategies for Structural Modification

The distinct reactive sites on this compound allow for targeted derivatization to explore structure-activity relationships in medicinal chemistry. nih.gov

The nucleophilic secondary hydroxyl group is a common handle for structural modification through esterification and etherification.

Esterification: This can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by using more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). organic-chemistry.org These reactions convert the hydroxyl group into an ester, altering the molecule's polarity and hydrogen bonding capability.

Etherification: The formation of an ether linkage typically involves the Williamson ether synthesis. This two-step process begins with the deprotonation of the hydroxyl group by a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., halide, tosylate) from an alkylating agent.

Below is a table summarizing potential derivatization reactions at the hydroxyl group.

| Reaction Type | Reagent | Product Functional Group |

| Esterification | Acetyl Chloride, Pyridine | Acetate (B1210297) Ester |

| Benzoic Anhydride (B1165640), DMAP | Benzoate Ester | |

| Carboxylic Acid, DCC/DMAP | Carboxylic Ester | |

| Etherification | Methyl Iodide, NaH | Methyl Ether |

| Benzyl (B1604629) Bromide, NaH | Benzyl Ether | |

| Carbonate Formation | Ethyl Chloroformate, Pyridine | Ethyl Carbonate |

The benzoyl moiety offers several avenues for modification beyond the electrophilic substitutions previously discussed.

One powerful strategy involves a two-step sequence: first, introducing a halogen (e.g., bromine) onto the aromatic ring via electrophilic aromatic substitution, as described in section 4.1.3. This newly installed halogen can then serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). nih.gov This approach allows for the introduction of a wide array of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups, thereby enabling extensive structural diversification. researchgate.net

Additionally, the benzylic position of the ethyl group (the -CH₂- group attached to the ring) can be a site for radical halogenation under specific conditions (e.g., using N-bromosuccinimide with a radical initiator), providing another point for subsequent functionalization. The carbonyl group itself can also be a target for reduction to a secondary alcohol, transforming the benzoyl moiety into a benzyl alcohol derivative.

Side Chain Extension and Functionalization

The structure of this compound offers several avenues for side chain extension and functionalization, primarily targeting the hydroxyl group and the aromatic ring.

Functionalization of the Hydroxyl Group: The secondary alcohol at the C-3 position of the piperidine ring is a key site for modification. Standard reactions such as etherification or esterification can be employed to introduce a wide variety of side chains. For instance, reaction with alkyl halides in the presence of a base would yield the corresponding ethers, while acylation with acid chlorides or anhydrides would produce esters. These modifications can significantly alter the molecule's steric and electronic properties.

This compound as a Synthetic Building Block and Chemical Scaffoldnih.gov

The benzoylpiperidine framework is recognized as a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for creating more complex molecules. icm.edu.pl Its pre-functionalized nature, with the hydroxyl group providing a convenient handle for further synthetic transformations, makes it an attractive starting material.

Incorporation into Complex Molecular Architecturescore.ac.uk

As a synthetic building block, this compound can be integrated into larger, more complex molecular architectures. nih.gov The piperidine ring can act as a central scaffold from which different substituents can be elaborated. For example, following the functionalization of the 3-hydroxyl group, the amide bond could be reduced to a secondary amine, which could then participate in further reactions such as reductive amination or N-arylation, thereby connecting the piperidine unit to other molecular fragments. This modular approach allows for the systematic construction of diverse chemical libraries.

Divergent Synthesis from a Common Intermediatecore.ac.uk

The structure of this compound is well-suited for divergent synthetic strategies. mdpi.comnih.gov Starting from this common intermediate, a variety of analogues can be prepared by applying different reaction sequences to its functional groups. For example, one branch of a synthesis could involve modification of the hydroxyl group, while another could focus on substitution at the aromatic ring. This approach is highly efficient for exploring the structure-activity relationships of new chemical entities, as it allows for the generation of a wide range of derivatives from a single, readily accessible precursor. core.ac.uk

Regioselective and Stereoselective Transformationsnih.gov

Regioselective and stereoselective control are crucial when transforming this compound.

Regioselectivity: The presence of multiple reactive sites necessitates regioselective control. For instance, in electrophilic aromatic substitution, the position of the new substituent on the benzoyl ring will be influenced by the directing effects of the ethyl and carbonyl groups. Selective protection of the hydroxyl group would be necessary if reactions targeting other parts of the molecule are desired.

Stereoselectivity: The hydroxyl group at C-3 creates a chiral center. Reactions involving this center or adjacent atoms can proceed with stereoselectivity. For example, the reduction of a ketone precursor to this compound using chiral reducing agents could favor the formation of one enantiomer over the other. Similarly, reactions on the functionalized hydroxyl group can be influenced by the existing stereochemistry of the piperidine ring, potentially leading to diastereoselective outcomes. princeton.edu

Mechanistic Investigations of Key Reactionsnih.gov

Understanding the mechanisms of reactions involving this compound is fundamental to optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact compound are not widely published, the principles can be inferred from related systems.

Kinetic Isotope Effects

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and providing insight into the structure of the transition state. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step.

For reactions involving this compound, a KIE study could be particularly informative. For example, in an oxidation reaction of the secondary alcohol to a ketone, substituting the hydrogen on the hydroxyl-bearing carbon (C-3) with deuterium (B1214612) (C-D) would be expected to result in a significant primary KIE if C-H bond cleavage is the rate-limiting step. The magnitude of the KIE can provide further details about the symmetry of the transition state. While no specific KIE data for this compound is currently available, this technique remains a key method for detailed mechanistic analysis in organic chemistry.

Reaction Intermediate Characterization

The transformation of this compound likely proceeds through various reactive intermediates, depending on the reaction conditions. Characterization of these transient species is crucial for understanding the reaction pathways.

In electrochemical reactions, for instance, the initial step is often a one-electron oxidation of the nitrogen atom, leading to the formation of a radical cation . This intermediate is highly reactive and can undergo further reactions such as deprotonation or reaction with a nucleophile. In the context of anodic methoxylation of related N-acylpiperidines, the formation of an α-methoxy amide is rationalized through an N-acyliminium ion intermediate. bohrium.comnih.gov This iminium ion is generated following the initial electron transfer and subsequent loss of a proton and another electron.

Photochemical transformations of the benzoyl moiety could involve the formation of excited singlet or triplet states upon absorption of UV light. These excited states can then undergo various reactions, including hydrogen abstraction or cyclization. For benzamides, intramolecular cyclization to form isoindolinones can occur through the generation of an α-amino radical. rsc.org

Catalytic processes can also involve distinct intermediates. For example, catalytic hydrogenation for debenzylation likely proceeds through the formation of a palladium-hydride species that interacts with the substrate. In catalytic oxidations of the alcohol group, metal-oxo species are common intermediates.

| Reaction Type | Plausible Intermediate | Supporting Evidence from Analogous Systems |

| Electrochemical Oxidation | Radical Cation, N-Acyliminium Ion | Anodic methoxylation of N-acylpiperidines proceeds via N-acyliminium ions. bohrium.comnih.govresearchgate.net |

| Photochemical Reaction | Excited Singlet/Triplet State, α-Amino Radical | Intramolecular cyclization of benzamides to isoindolinones involves α-amino radical formation. rsc.org |

| Catalytic Hydrogenation | Palladium-Hydride Species | Standard mechanism for Pd/C catalyzed hydrogenations. nih.gov |

| Catalytic Oxidation | Metal-Oxo Species | Common intermediates in alcohol oxidations catalyzed by metal complexes. |

Advanced Transformation Methodologies

Advanced synthetic methods can be employed to achieve specific and efficient transformations of this compound. These methodologies offer pathways to novel derivatives with potentially interesting properties.

Photochemistry of this compound

For N-benzoylformyl α,β-unsaturated amides, photochemical intramolecular [2+2] cycloaddition has been observed, leading to the formation of bicyclic imides. rsc.org In the case of this compound, the presence of abstractable hydrogen atoms on the piperidine ring could lead to Norrish-type reactions. For instance, a Norrish Type II reaction could involve intramolecular hydrogen abstraction from the piperidine ring by the excited carbonyl group, potentially leading to cyclization or cleavage products.

Furthermore, visible-light-mediated photoredox catalysis has been shown to effect C-N coupling of benzamides with alcohols. nih.gov Such a methodology could potentially be applied to modify the N-H bond of a related primary or secondary amide, though this compound is a tertiary amide. Photocatalytic modifications of benzamides can also lead to intramolecular cyclization to form isoindolinones. rsc.org

| Photochemical Reaction Type | Potential Product Class | Relevant Findings from Analogous Systems |

| Norrish Type II Reaction | Cyclobutanol or Cleavage Products | General reaction pathway for ketones and aldehydes with accessible γ-hydrogens. |

| Intramolecular Cyclization | Isoindolinone derivatives | Observed in the photochemistry of other N-alkylbenzamides. rsc.org |

| Radical Formation | Benzoyl radicals | Generated from the photolysis of benzil. researchgate.net |

Catalytic Functionalization of the Compound

The structure of this compound offers several sites for catalytic functionalization.

Functionalization of the Hydroxyl Group: The secondary alcohol at the 3-position is a prime site for catalytic oxidation to the corresponding ketone, 1-(4-ethylbenzoyl)piperidin-3-one. Various catalytic systems, including those based on ruthenium, palladium, or copper, are known to efficiently mediate such transformations. For example, 3-hydroxypiperidine (B146073) can be oxidized to 2-pyrrolidinone (B116388) using iodosylbenzene. sigmaaldrich.com

Modification of the N-Benzoyl Group: The N-benzoyl group can be removed via catalytic hydrogenation. This debenzylation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The use of additives like niobic acid-on-carbon has been shown to facilitate this deprotection. nih.gov Alternatively, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen source offers a rapid method for N-benzyl group removal. mdma.ch

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds. While challenging, the C-H bonds on the piperidine ring or the ethyl group on the benzoyl moiety could be targets for such transformations. For instance, ruthenium-catalyzed C-H activation of N-methoxy-benzamides has been reported for the synthesis of dihydroisoquinolones. chemrxiv.org Copper-catalyzed C-H sulfonylation of benzylamines has also been achieved using a transient directing group. chemrxiv.org

| Catalytic Method | Target Site | Transformation | Example from Analogous Systems |

| Catalytic Oxidation | 3-Hydroxyl group | Oxidation to a ketone | Oxidation of 3-hydroxypiperidine. sigmaaldrich.com |

| Catalytic Hydrogenation | N-Benzoyl group | Deprotection to piperidin-3-ol | Debenzylation of N-benzyl amines. nih.govmdma.ch |

| C-H Activation | Aromatic or Aliphatic C-H | Introduction of new functional groups | C-H activation of N-methoxy-benzamides. chemrxiv.org |

Advanced Analytical Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic Methods for Isolation and Purity Verification

Chromatography is a cornerstone of chemical analysis and purification, encompassing a range of techniques that separate components of a mixture by distributing them between a stationary phase and a mobile phase. The choice of chromatographic method is dictated by the properties of the analyte, including its polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of a wide array of organic compounds, including piperidine (B6355638) derivatives. Its high resolution and sensitivity make it ideal for verifying the purity of 1-(4-Ethylbenzoyl)piperidin-3-ol and for isolating it from reaction byproducts and starting materials.

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For piperidine derivatives, the mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile or methanol, frequently with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. researchgate.netnih.gov Detection is commonly performed using a UV-VIS detector, as the benzoyl group in the target molecule provides a chromophore that absorbs UV light. nih.gov

For challenging separations, particularly of stereoisomers, chiral HPLC may be employed. This technique uses a chiral stationary phase (CSP) to differentiate between enantiomers.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Piperidine Derivatives

| Parameter | Condition | Typical Value/Description |

|---|---|---|

| Column | Stationary Phase | C18 (Octadecyl silane) |

| Dimensions | 150-250 mm length, 4.6 mm internal diameter | |

| Particle Size | 2.6 - 5 µm | |

| Mobile Phase | Solvents | Acetonitrile and/or Methanol with Water |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) | |

| Elution Mode | Gradient or Isocratic | |

| Flow Rate | - | 0.8 - 1.0 mL/min nih.gov |

| Temperature | Column Oven | 25 - 30 °C nih.govresearchgate.net |

| Detection | Wavelength | 254 nm (for aromatic ring) google.com |

| Injection Volume | - | 1 - 10 µL researchgate.net |

Note: This table represents typical starting conditions for method development for compounds structurally similar to this compound. Actual parameters would require empirical optimization.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a molecule like this compound, which has a relatively high boiling point and contains a polar hydroxyl group, direct GC analysis can be challenging due to potential thermal degradation in the injector or on the column.

To overcome these limitations, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile ether or ester (e.g., a silyl ether via reaction with a silylating agent). This process reduces the compound's polarity and increases its thermal stability, allowing for successful elution and sharp chromatographic peaks. The choice of a stationary phase is critical, with mid-polarity columns often providing the best resolution for such derivatives.

Supercritical Fluid Chromatography (SFC) combines features of both gas and liquid chromatography, using a supercritical fluid—most commonly carbon dioxide—as the mobile phase. SFC is particularly advantageous for chiral separations and is often considered a faster and greener alternative to normal-phase HPLC. nih.gov